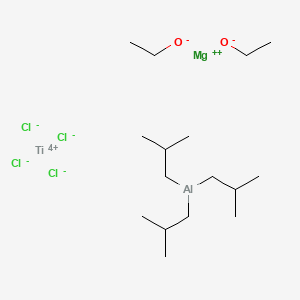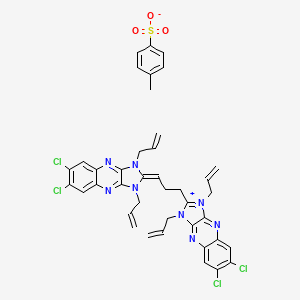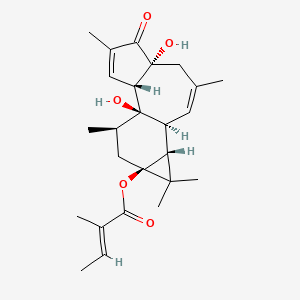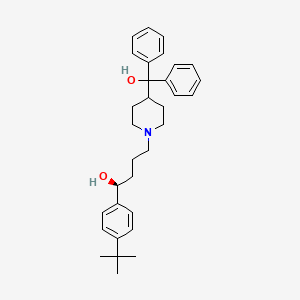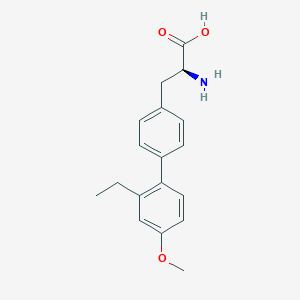
(-)-Panepophenanthrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Panepophenanthrin: is a naturally occurring compound isolated from the fungus Panus rudis. It belongs to the class of phenanthrene derivatives and has garnered significant interest due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Panepophenanthrin typically involves several steps, starting from simpler phenanthrene derivatives. The key steps often include:
Oxidation: of phenanthrene to form phenanthrenequinone.
Cyclization: reactions to introduce additional rings or functional groups.
Reduction: and to achieve the desired stereochemistry and functional groups.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: (-)-Panepophenanthrin can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert quinones back to phenanthrene derivatives.
Substitution: Various substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct chemical and biological properties.
科学研究应用
Chemistry:
Synthetic Chemistry: (-)-Panepophenanthrin serves as a precursor for the synthesis of more complex phenanthrene derivatives.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: It has been investigated for its potential antioxidant properties.
Medicine:
Cancer Research: Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry:
Pharmaceuticals: Its derivatives are being explored for potential use in drug development.
Agriculture: It may be used in the development of new agrochemicals.
作用机制
The exact mechanism of action of (-)-Panepophenanthrin is still under investigation. it is believed to exert its effects through:
Interaction with cellular enzymes: Inhibiting or modulating the activity of specific enzymes.
Oxidative stress modulation: Acting as an antioxidant to reduce oxidative stress in cells.
Signal transduction pathways: Influencing various cellular signaling pathways involved in cell growth and apoptosis.
相似化合物的比较
Phenanthrene: The parent compound of (-)-Panepophenanthrin.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Other phenanthrene derivatives: Compounds with similar structures but different functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of distinct functional groups that confer unique biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for synthetic and medicinal chemistry.
属性
CAS 编号 |
795312-85-5 |
|---|---|
分子式 |
C22H28O8 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
(1R,2R,3S,4R,6R,10R,13S,14R,16R,17S,18R)-3,13,17-trihydroxy-18-[(E)-3-hydroxy-3-methylbut-1-enyl]-11,11-dimethyl-5,12,15-trioxahexacyclo[8.7.1.02,8.04,6.013,18.014,16]octadec-8-en-7-one |
InChI |
InChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m0/s1 |
InChI 键 |
WQBRQZUREPTGLI-FVNIXRCTSA-N |
手性 SMILES |
CC1([C@@H]2C=C3[C@@H]([C@@H]4[C@]2([C@](O1)([C@H]5[C@@H]([C@H]4O)O5)O)/C=C/C(C)(C)O)[C@@H]([C@@H]6[C@H](C3=O)O6)O)C |
规范 SMILES |
CC1(C2C=C3C(C4C2(C(O1)(C5C(C4O)O5)O)C=CC(C)(C)O)C(C6C(C3=O)O6)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


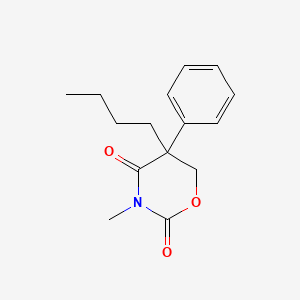

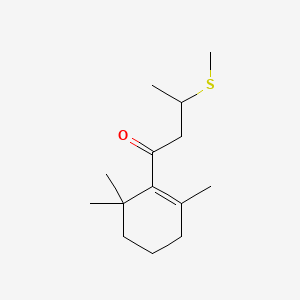

![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)
